N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Description
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a synthetic amine derivative characterized by a benzyl group substituted with methoxy groups at the 2- and 3-positions and a 1-methoxy-2-propanamine side chain.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJBNSJMZZJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the methylation of 2,3-dimethoxybenzyl alcohol to form the corresponding benzyl chloride. This is followed by the reaction with 1-methoxy-2-propanamine under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrobromic acid (HBr) or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₂₂BrNO₃
- Molecular Weight : 320.22 g/mol
- CAS Number : 1609403-45-3
The compound features a dimethoxybenzyl group linked to a methoxy-2-propanamine moiety, which contributes to its reactivity and potential biological activity.
Chemistry
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is utilized as a building block in organic synthesis. Its synthetic versatility allows it to serve as a precursor for various complex molecules, including pharmaceuticals and agrochemicals.
Key Reactions:
- Oxidation : Can be oxidized to form aldehydes or ketones.
- Reduction : Capable of being reduced to form amine derivatives.
- Substitution : The methoxy groups can undergo nucleophilic substitution reactions.
Biology
In biological research, this compound is used as a model to study the interactions of methoxy-substituted benzylamines with biological targets. Preliminary studies indicate its potential role in neuropharmacology, where it may influence neurotransmitter systems.
Biological Activity Insights:
- Investigated for its binding affinity at various receptors.
- Potential neuroprotective effects warrant further exploration.
Medicine
The compound shows promise in medicinal chemistry for developing new therapeutic agents. Its structural characteristics allow researchers to explore its pharmacological properties, particularly in treating neurological disorders.
Potential Therapeutic Uses:
- Investigated for applications in drug development targeting conditions such as depression or anxiety.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals. Its role as an intermediate facilitates the production of various chemical products.
Mechanism of Action
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can be compared with other similar compounds, such as N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine chloride and N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine sulfate. These compounds share structural similarities but differ in their anionic components, which can influence their properties and applications.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The methoxy and halogen substituents on the benzyl ring critically influence electronic properties and binding interactions. Key comparisons include:
Pharmacological Activity
Cardioprotective Analogs :
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () outperformed reference drugs Levocarnitine and Mildronate in reducing hypoxic smooth muscle contraction. This highlights the importance of heterocyclic moieties (e.g., thiazole) in enhancing activity .Antimicrobial Metal Complexes :
Platinum and palladium complexes with bis(2,4-dimethoxybenzyl) groups () demonstrated in vitro antibacterial and antifungal activity, suggesting methoxybenzyl derivatives may serve as ligands for metal-based therapeutics .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine HBr | Likely C₁₃H₂₀BrNO₃* | ~318.21* | 2,3-dimethoxybenzyl | Moderate lipophilicity |
| N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine HBr | Not specified | 217.27 | 3,5-dimethoxybenzyl | Discontinued (stability issues?) |
| N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine HBr | C₁₁H₁₆BrF₂NO | 296.16 | 2,6-difluorobenzyl | High purity (95%+), fluorinated |
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Accessibility : Fluorinated derivatives (e.g., ) are commercially available at high purity, indicating optimized synthesis protocols. In contrast, discontinued compounds () may face scalability or stability hurdles .
- Bioactivity Trends : Thiazole-containing analogs () exhibit enhanced cardioprotection, while methoxy-rich derivatives () show promise in antimicrobial applications. The target compound’s 2,3-dimethoxy substitution may balance solubility and target engagement .
Biological Activity
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide (commonly referred to as DMBA) is a chemical compound with the molecular formula C₁₃H₂₂BrNO₃. Its unique structure, characterized by a dimethoxybenzyl group attached to a methoxy-2-propanamine moiety, suggests potential applications in pharmaceutical research due to intriguing biological properties. However, comprehensive literature regarding its biological activity is limited.
The compound features the following structural characteristics:
- Molecular Formula : C₁₃H₂₂BrNO₃
- CAS Number : 1609400-23-8
- Linear Formula : C13 H21 N O3
Biological Activity Overview
Preliminary studies indicate that DMBA may exhibit various biological activities, particularly in neuropharmacology. However, specific mechanisms of action remain largely uncharacterized. The following areas have been highlighted in initial research:
- Neuropharmacological Potential : There are indications that DMBA may interact with neurotransmitter systems, although detailed mechanisms are yet to be elucidated.
- Receptor Binding Studies : Interaction studies suggest that DMBA may have binding affinity at various receptors, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Structure-Activity Relationships (SAR)
The structure-activity relationship of DMBA has not been extensively documented. However, comparisons with structurally similar compounds provide insights into its potential biological effects. The following table summarizes notable compounds with similar structures:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide | Similar dimethoxybenzyl structure | Potentially different receptor selectivity |
| 4-Methyl-N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine | Methyl substitution on the aromatic ring | Altered lipophilicity affecting bioavailability |
| N-(2-methoxyphenyl)-1-methoxy-2-propanamine | Different aromatic substituent | Variations in pharmacological profile |
These comparisons suggest that modifications in the methoxy groups or the propanamine structure could significantly influence the biological activity and pharmacological profile of DMBA.
Case Studies and Research Findings
While specific case studies on DMBA are scarce, some related research provides context for its potential applications:
- Neuropharmacology : Initial findings suggest that compounds with similar structures may influence neurotransmitter systems, indicating a need for further investigation into DMBA's effects on neurochemical pathways.
- Antibacterial Activity : Research on phenoxyacetamide scaffolds has revealed potential antibacterial properties against Pseudomonas aeruginosa, suggesting that structurally related compounds could offer insights into DMBA's efficacy against bacterial virulence factors .
- HSP90 Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit Heat Shock Protein 90 (HSP90), a chaperone involved in cancer cell proliferation. This indicates a potential avenue for exploring DMBA's role in cancer therapy .
Q & A
(Basic) What are the established synthetic methodologies for N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide, and what are the critical reaction conditions?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or amide coupling reactions. Key steps include:
- Reagent selection : Use of pyridine and p-toluenesulfonic acid as catalysts to facilitate coupling between aromatic amines and carboxylic acid derivatives (e.g., 3-methylbenzoic acid derivatives) .
- Reaction conditions : Refluxing in aqueous or methanol solutions at elevated temperatures (e.g., overnight reflux in water/methanol mixtures) to ensure complete conversion .
- Purification : Crystallization from methanol by slow evaporation yields high-purity crystals suitable for X-ray diffraction analysis .
(Basic) What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H/13C NMR :
- Methoxy groups (OCH₃) appear as singlets at δ 3.3–3.8 ppm in 1H NMR.
- Aromatic protons exhibit splitting patterns indicative of para- or ortho-substitution (e.g., doublets for para-substituted benzyl groups) .
- IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and N–H (amide II band, ~1550 cm⁻¹) confirm functional groups .
- X-ray Diffraction : Critical for confirming planar molecular conformation and dihedral angles between aromatic rings (e.g., 8.38° observed in structurally related compounds) .
(Basic) What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles are mandatory. Use in a fume hood to avoid inhalation .
- First Aid :
- Skin contact: Rinse with water for 15 minutes; remove contaminated clothing .
- Eye exposure: Irrigate with water for 15 minutes; seek medical attention .
- Storage : Keep in a cool, dry place away from oxidizing agents. No known flammability, but decomposition may release hydrogen bromide .
(Advanced) How can researchers address discrepancies in reported pharmacological data for this compound across different studies?
Methodological Answer:
Discrepancies may arise from:
- Synthetic by-products : Impurities like keto-amine tautomers (e.g., observed in amide coupling by-products) can alter biological activity .
- Analytical methods : Validate purity using orthogonal techniques (e.g., HPLC with UV detection and NMR) to confirm absence of positional isomers .
- Structural analogs : Compare data with NBOMe derivatives, where methoxy group positioning critically impacts receptor binding (e.g., ortho vs. para substitution in serotonin receptors) .
(Advanced) What experimental strategies are effective in studying the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer studies : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via HPLC over 24–72 hours .
- Accelerated stability testing : Use acidic (pH 2.0) and alkaline (pH 9.0) conditions to identify degradation products (e.g., demethylation or hydrolysis of methoxy groups) .
- Mass spectrometry : Identify degradation fragments (e.g., loss of hydrobromide or cleavage of the propanamine chain) .
(Advanced) How do structural modifications, such as methoxy group positioning, influence the compound's interaction with biological targets?
Methodological Answer:
- Receptor docking studies : Methoxy groups at the 2- and 3-positions on the benzyl ring enhance π-stacking with aromatic residues in serotonin receptors, as seen in NBOMe derivatives .
- Comparative assays : Synthesize analogs with methoxy groups at 2,4- or 3,5-positions and test affinity via radioligand binding assays (e.g., 5-HT₂A receptor) .
- Electronic effects : Electron-donating methoxy groups increase ligand basicity, altering protonation states and receptor binding kinetics .
(Advanced) What strategies are recommended for resolving conflicting crystallographic data regarding molecular conformation?
Methodological Answer:
- High-resolution X-ray diffraction : Optimize crystal growth using slow evaporation in polar solvents (e.g., methanol) to reduce disorder .
- DFT calculations : Compare experimental dihedral angles (e.g., 8.38° between aromatic rings) with computational models to validate planar vs. non-planar conformations .
- Hydrogen bonding analysis : Identify intra- and intermolecular interactions (e.g., N–H⋯O bonds) that stabilize specific tautomers or conformers .
(Basic) What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol for high recovery of pure crystals. Slow cooling minimizes co-precipitation of impurities .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to separate unreacted starting materials .
- Elemental analysis : Confirm purity (>98%) by matching calculated vs. observed C, H, N percentages (e.g., C: 55.73%, H: 5.04%, N: 5.00%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
